molecular formula C9H9NOS B2489008 6-methanesulfinyl-1H-indole CAS No. 1056159-12-6

6-methanesulfinyl-1H-indole

Cat. No. B2489008
CAS RN: 1056159-12-6
M. Wt: 179.24
InChI Key: BPANCCBGBJWLLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-methanesulfinyl-1H-indole, also known as 6-(methylsulfinyl)-1H-indole, is a chemical compound with the molecular formula C9H9NOS and a molecular weight of 179.24 . It is typically stored at room temperature and appears as a powder .


Molecular Structure Analysis

The InChI code for 6-methanesulfinyl-1H-indole is 1S/C9H9NOS/c1-12(11)8-3-2-7-4-5-10-9(7)6-8/h2-6,10H,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

6-methanesulfinyl-1H-indole is a powder that is stored at room temperature . Its predicted boiling point is 427.9±18.0 °C, and its predicted density is 1.37±0.1 g/cm3 .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Processes : 6-methanesulfinyl-1H-indole and its derivatives play a crucial role in various synthesis processes. For example, they are used in the preparation of bis(indolyl)methanes, which are synthesized from indoles and carbonyl compounds using different catalysts, like trityl chloride and aminosulfonic acid. These methods offer advantages such as high yields and solvent-free conditions, which align with green chemistry principles (Khalafi‐Nezhad et al., 2008), (Li et al., 2006).

  • Chemosensors for Transition Metal Cations : Arylfuryl-bis(indolyl)methane derivatives, which can be synthesized from indoles, have been studied as chemosensors for metal cations. These compounds show selective recognition for Hg2+ in aqueous solutions and can be used for dual chromo- and fluorogenic ratiometric sensing of mercury ions (Batista et al., 2014).

  • Anion Sensing : Some indole derivatives exhibit selective recognition and sensing ability towards specific anions like fluoride and bisulfate. This capability is significant for environmental monitoring and analytical chemistry applications (Bayindir & Saracoglu, 2016).

Photophysical and Electrochemical Studies

  • Photophysical Properties : The study of 3,3′-bisindolyl(aryl)methanes synthesized from indole derivatives has provided insights into the role of aryl substituents on the photophysical properties of these compounds. These studies are crucial for understanding the applications of indole derivatives in optoelectronic devices and sensors (Neshat, 2016).

  • Electrochemical Behavior : The electrochemical properties of various sulfonylhydrazone derivatives, including those of indole-3-carboxaldehyde methanesulfonylhydrazone, have been characterized. These studies are important for developing new materials for electrochemical sensors and devices (Gündüzalp et al., 2014).

Biochemical and Medicinal Applications

  • Protein Analysis : Indole derivatives have been used in the analysis of amino acids in proteins. For instance, 3-(2-aminoethyl)indole has been used as a catalyst in protein hydrolysis, aiding in the determination of amino acid composition in proteins (Simpson et al., 1976).

  • Live Cell Imaging : Indole-based chemosensors have been developed for imaging specific ions in live cells. For example, tris(N-methylindolyl)methane-based chemosensors have been used for imaging Hg2+ in cervix cancer cells, demonstrating their potential in biomedical research and diagnostics (Kaur et al., 2011).

Safety And Hazards

The safety information for 6-methanesulfinyl-1H-indole includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

Future Directions

Indoles, including 6-methanesulfinyl-1H-indole, have value for flavor and fragrance applications, for example, in the food industry or perfumery . Additionally, indole can be derivatized to several halogenated and oxygenated compounds that can be used as natural colorants or have promising bioactivity with therapeutic potential to treat human diseases . Therefore, the future directions for 6-methanesulfinyl-1H-indole could include further exploration of its potential applications in these areas.

properties

IUPAC Name

6-methylsulfinyl-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NOS/c1-12(11)8-3-2-7-4-5-10-9(7)6-8/h2-6,10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPANCCBGBJWLLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)C1=CC2=C(C=C1)C=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-methanesulfinyl-1H-indole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.